molecular formula C16H14BrNO4S B5048051 (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B5048051
M. Wt: 396.3 g/mol
InChI Key: SATVLSIXYUALPI-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a brominated phenyl group, and an ethoxy-propynyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and the subsequent introduction of the brominated phenyl and ethoxy-propynyl groups. Common synthetic routes may involve:

    Formation of Thiazolidine-2,4-Dione Core: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Ethoxy-Propynyl Substitution: This step involves the reaction of the brominated intermediate with an ethoxy-propynyl reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous-flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.

    Brominated Phenyl Compounds: Compounds containing brominated phenyl groups, often used in pharmaceuticals and agrochemicals.

    Ethoxy-Propynyl Derivatives: Compounds with ethoxy-propynyl substituents, explored for their diverse chemical reactivity.

Uniqueness

(5Z)-5-{[3-BROMO-5-ETHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-METHYL-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core, a brominated phenyl group, and an ethoxy-propynyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4S/c1-4-6-22-14-11(17)7-10(8-12(14)21-5-2)9-13-15(19)18(3)16(20)23-13/h1,7-9H,5-6H2,2-3H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATVLSIXYUALPI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.